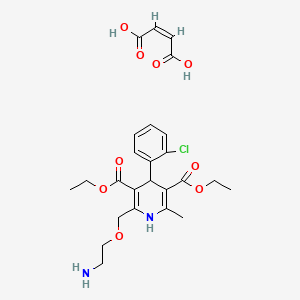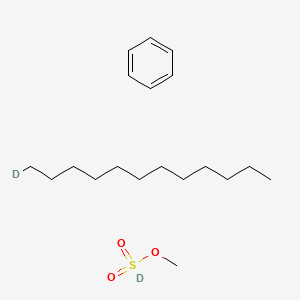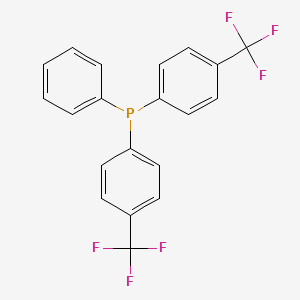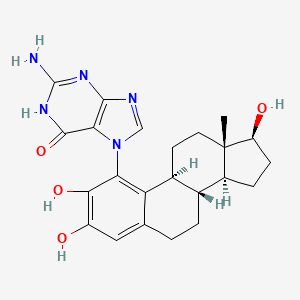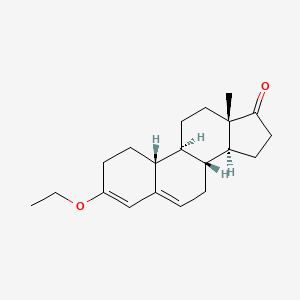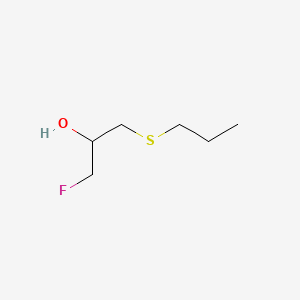
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. They play a wide range of roles in biological systems, including as hormones, vitamins, and components of cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation and Reduction: These reactions are used to modify the oxidation state of specific carbon atoms.
Cyclization: Formation of the characteristic steroid ring structure.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways and cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cortisol: A naturally occurring steroid hormone with similar hydroxylation patterns.
Prednisone: A synthetic steroid with anti-inflammatory properties.
Dexamethasone: Another synthetic steroid used in various medical treatments.
Uniqueness
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is unique due to its specific hydroxylation pattern and the presence of multiple double bonds in its structure. These features may contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-17(24)21(20,26)18(25)11-22/h5-7,9,14,16-17,22,24,26H,3-4,8,10-11H2,1-2H3/t14-,16+,17-,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
NBMLXCZPHIKRLO-OWHLRFHBSA-N |
Isomerische SMILES |
C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C |
Kanonische SMILES |
CC12CC=C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


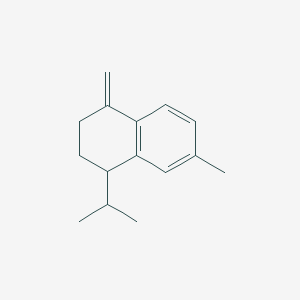
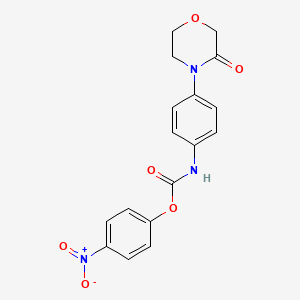
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)


